Chlorodimethylborane

Descripción general

Descripción

Chlorodimethylborane is a chemical compound with the formula C2H6BCl . It has a molecular weight of 76.333 . It is commonly used in industrial and scientific research .

Synthesis Analysis

The synthesis of Chlorodimethylborane and similar compounds has been a topic of interest in the field of chemistry . For instance, borane clusters have been introduced into polymeric frameworks to improve their chemical and thermal stability . Diborane, a basic example of boranes, can be synthesized by an exchange reaction of a boron halide with LiAlH4 or LiBH4 in ether .Chemical Reactions Analysis

The chemical reactions involving Chlorodimethylborane are complex and can vary based on the conditions and the substances it interacts with . Detailed analysis of these reactions would require specific experimental setups and precise control of conditions.Aplicaciones Científicas De Investigación

Chloroquine in COVID-19 Treatment : Chloroquine, a widely used antimalarial drug, has been researched for its potential benefits in treating patients infected with the novel coronavirus, SARS-CoV-2 (Touret & de Lamballerie, 2020).

Chloral Applications in Chemistry : The application of chloral in the chemistry of tricoordinate phosphorus derivatives has been studied. This includes the synthesis of caged phosphoranes with phosphorus–carbon bonds (Khasiyatullina et al., 2016).

Photodynamic Therapy with Chlorin Derivatives : Research has shown the use of chlorin, along with phthalocyanines and porphyrins derivatives, as photosensitizers in photodynamic therapy for treating various skin diseases (de Annunzio et al., 2019).

Chlorophyll Fluorescence in Plant Stress Physiology : Chlorophyll fluorescence has been extensively studied for its application in plant science, particularly in plant stress physiology and ecophysiology (Kooten & Snel, 1990).

Chlorophyll Fluorescence for Photosynthetic Competence Assessment : This method is used in laboratory studies to understand photosynthesis and how environmental factors alter photosynthetic capacity (Bolhár-Nordenkampf et al., 1989).

Linking Chlorophyll Fluorescence to Photosynthesis for Remote Sensing : Chlorophyll fluorescence is also used in remote sensing applications to track photosynthesis and primary productivity of terrestrial ecosystems (Porcar‐Castell et al., 2014).

Chloro-1,4-dimethyl-9H-carbazole Derivatives in Anti-HIV Activity : A study on chloro-1,4-dimethyl-9H-carbazole derivatives displayed potential for anti-HIV activity, suggesting their use in the development of novel anti-HIV drugs (Saturnino et al., 2018).

Chlorophyll as a Food Additive and Nutraceutical : Chlorogenic acid, a component of chlorophyll, has been studied for its role as a food additive and nutraceutical, especially in the treatment of metabolic syndrome (Santana-Gálvez et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

chloro(dimethyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BCl/c1-3(2)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGJBRMHVVAZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170943 | |

| Record name | Chlorodimethylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorodimethylborane | |

CAS RN |

1803-36-7 | |

| Record name | Chlorodimethylborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodimethylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

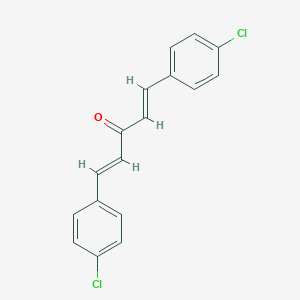

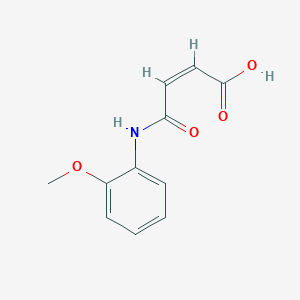

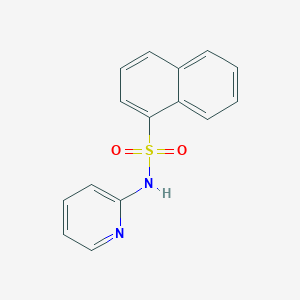

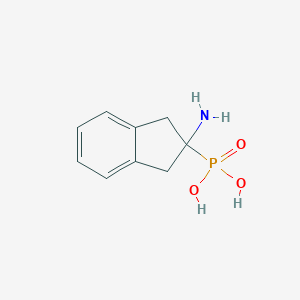

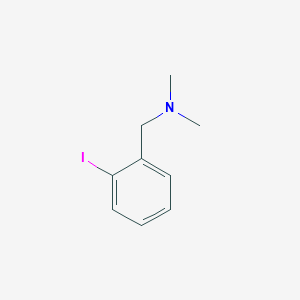

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)

![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)

![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)

![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)

![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)

![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)